

physical and chemical properties of N,N-Dicyclobutylbenzylamine

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Compound of Interest

Compound Name: *N,N-Dicyclobutylbenzylamine*

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N,N-Dicyclobutylbenzylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dicyclobutylbenzylamine is a tertiary amine whose specific physical, chemical, and biological properties are not extensively documented in publicly available literature. This technical guide provides a detailed overview of its predicted characteristics and outlines experimental protocols for its synthesis and analysis. The information herein is extrapolated from data on analogous tertiary amines and benzylamine derivatives, offering a foundational resource for researchers initiating studies on this compound. This document covers predicted physicochemical properties, a detailed methodology for synthesis via reductive amination, and standard analytical procedures for characterization. Furthermore, it includes visualizations of a general synthetic workflow and a potential biological signaling pathway to guide future research and hypothesis development.

Introduction

Tertiary amines are a crucial class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and as synthetic intermediates.^[1] The **N,N-Dicyclobutylbenzylamine** molecule, characterized by a benzyl group and two cyclobutyl

moieties attached to a central nitrogen atom, presents a unique structural motif. While specific data for this compound is scarce, its structure suggests potential biological activity, drawing from the known pharmacological profiles of other benzylamine derivatives which have shown promise as antimycotic and antibacterial agents, and even as potential therapeutics for neurodegenerative diseases.[2][3][4][5] This guide aims to bridge the information gap by providing a comprehensive theoretical and practical framework for researchers interested in **N,N-Dicyclobutylbenzylamine**.

Predicted Physicochemical Properties

Quantitative data for **N,N-Dicyclobutylbenzylamine** is not readily available. The following table summarizes predicted physicochemical properties based on computational models and trends observed in similar tertiary amines. These values should be considered estimates pending experimental verification.[6][7]

Property	Predicted Value	Method of Estimation
Molecular Formula	C ₁₅ H ₂₃ N	-
Molecular Weight	217.35 g/mol	-
Boiling Point	~300-320 °C	Extrapolation from similar tertiary amines
Melting Point	Not available	-
Density	~0.95 - 1.05 g/cm ³	Based on similar tertiary amines
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform)	General solubility of tertiary amines
pKa (conjugate acid)	~9-11	Typical range for cyclic tertiary amines[8]
LogP	~4-5	Computational prediction

Experimental Protocols

Synthesis of N,N-Dicyclobutylbenzylamine via Reductive Amination

Reductive amination is a widely used and effective method for the synthesis of tertiary amines.

[1][9] This protocol describes a general procedure for the synthesis of **N,N-**

Dicyclobutylbenzylamine from benzaldehyde and dicyclobutylamine.

Reaction Scheme:

Benzaldehyde + Dicyclobutylamine $\xrightarrow{\text{(Reducing Agent)}}$ **N,N-Dicyclobutylbenzylamine**

Materials:

- Benzaldehyde
- Dicyclobutylamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium cyanoborohydride (NaBH_3CN)[9]
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of benzaldehyde (1 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask, add dicyclobutylamine (1.1 equivalents).
- Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate iminium ion.
- Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.[10]

- Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude **N,N-Dicyclobutylbenzylamine** by flash column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized **N,N-Dicyclobutylbenzylamine** can be confirmed using the following analytical techniques.

GC-MS is a powerful tool for the analysis of volatile compounds like tertiary amines.[\[11\]](#)[\[12\]](#)

Instrumentation and Conditions:

- Gas Chromatograph: Agilent GC or equivalent.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness) is suitable for separating amines.[\[12\]](#)
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.

- Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
- Mass Range: Scan from m/z 40 to 500.

Expected Results:

The mass spectrum of **N,N-Dicyclobutylbenzylamine** is expected to show a molecular ion peak (M^+) at m/z 217. Characteristic fragmentation patterns for benzylamines include cleavage at the benzylic C-N bond, leading to a prominent peak at m/z 91 (tropylium ion).

^1H and ^{13}C NMR spectroscopy are essential for structural elucidation.

- ^1H NMR: The spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and multiplets for the protons of the cyclobutyl rings.[\[13\]](#)[\[14\]](#)
- ^{13}C NMR: The spectrum will show distinct signals for the carbon atoms of the benzyl and cyclobutyl groups. The carbon attached to the nitrogen is expected to be deshielded.[\[13\]](#)[\[14\]](#)

FTIR spectroscopy can confirm the presence of specific functional groups.

- As a tertiary amine, **N,N-Dicyclobutylbenzylamine** will not exhibit N-H stretching bands that are characteristic of primary and secondary amines (typically found around 3300-3500 cm^{-1}).[\[15\]](#)[\[16\]](#)[\[17\]](#)
- The spectrum will be characterized by C-H stretching vibrations of the aromatic and aliphatic groups (around 2800-3100 cm^{-1}) and C-N stretching vibrations (around 1020-1250 cm^{-1}).[\[18\]](#)

Mandatory Visualizations

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